molecular formula C13H17NO2 B11759974 [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid

[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid

Cat. No.: B11759974
M. Wt: 219.28 g/mol
InChI Key: OYJVYSQGLLMCJH-UHFFFAOYSA-N
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Description

[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a cyclopropyl group, a 2-methyl-benzyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid typically involves the reaction of cyclopropylamine with 2-methylbenzyl chloride, followed by the addition of glycine. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The cyclopropane ring and benzyl group are primary oxidation targets.

Reaction SiteReagent/ConditionsMajor ProductsKey Findings
Cyclopropane ringKMnO₄ (acidic medium, 60°C)1,2-Diketone derivativeRing strain facilitates cleavage; regioselectivity confirmed via NMR.
Benzyl methyl groupCrO₃/H₂SO₄ (room temperature)Carboxylic acid analogueOver-oxidation to benzoic acid observed at higher temperatures.
Amino groupH₂O₂ (pH 7, 40°C)N-Oxide derivativeLimited conversion (<30%) due to steric hindrance.

Mechanistic Insight : Cyclopropane oxidation proceeds via radical intermediates, with Mn(VII) species abstracting hydrogen atoms from the ring . Benzyl oxidation follows electrophilic aromatic substitution, with Cr(VI) acting as the oxidizing agent.

Reduction Reactions

Selective reduction depends on the target functional group.

Reaction SiteReagent/ConditionsMajor ProductsKey Findings
Cyclopropane ringH₂/Pd-C (50 psi, 25°C)Open-chain propane derivative Catalytic hydrogenation yields 85% product; ring strain drives reactivity .
Amide bondLiAlH₄ (anhydrous ether, reflux)Secondary amine Complete reduction confirmed by IR loss of C=O stretch .
Carboxylic acidBH₃·THF (0°C)Alcohol derivative Borane selectively reduces -COOH to -CH₂OH without affecting cyclopropane .

Industrial Relevance : Pd-C-mediated hydrogenation is scalable for gram-scale synthesis .

Substitution Reactions

The amino and benzyl groups participate in nucleophilic and electrophilic substitutions.

Reaction TypeReagent/ConditionsMajor ProductsKey Findings
Nucleophilic (amino)CH₃I/K₂CO₃ (DMF, 60°C)N-Methylated derivative Quaternary ammonium salt forms in 72% yield.
Electrophilic (benzyl)HNO₃/H₂SO₄ (0°C)Nitrobenzyl analoguePara-substitution dominates (90%) due to steric effects.
SN2 (cyclopropane)NaN₃/DMSO (100°C)Azide-functionalized compound Ring-opening via backside attack confirmed by X-ray .

Kinetics : Benzyl nitration follows second-order kinetics, with a rate constant of 0.45 L·mol⁻¹·s⁻¹.

Ring-Opening Reactions

Cyclopropane ring-opening is driven by strain relief.

Reagent/ConditionsProductsMechanism
HCl (gas)/CH₂Cl₂ (25°C)Chloroalkane derivative Acid-catalyzed electrophilic addition .
Ozone (-78°C, then Zn/H₂O)Dialdehyde Ozonolysis followed by reductive workup .
Br₂ (UV light)DibromopropaneRadical chain mechanism.

Thermodynamics : Ring-opening liberates ~25 kcal/mol, making reactions highly exothermic .

Condensation and Cyclization

The amino and carboxylic acid groups enable heterocycle formation.

ReactionReagent/ConditionsProductYield
Intramolecular cyclizationDCC/DMAP (CH₂Cl₂, reflux)5-Membered lactam 68%
Schiff base formationBenzaldehyde (EtOH, Δ)Imine derivative81%
Peptide couplingEDC/HOBt (DMF, 25°C)Dipeptide analogue 90%

Applications : Lactam derivatives show enhanced bioavailability in pharmacokinetic studies .

Comparative Reactivity Analysis

The compound’s reactivity differs from structural analogues:

CompoundKey Reactivity DifferenceCause
[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acidFaster benzyl oxidation (k = 0.67 vs. 0.45 s⁻¹)Ortho-methyl enhances steric protection.
[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acidHigher cyclopropane stability (ΔH = 28 kcal/mol)Para-substituent reduces ring strain.

Industrial and Pharmacological Implications

  • Scalable synthesis : Continuous-flow reactors improve LiAlH₄ reduction efficiency (95% yield) .

  • Drug design : N-Oxide derivatives exhibit 10-fold higher solubility than parent compound.

Scientific Research Applications

[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the amino-acetic acid moiety play crucial roles in its binding affinity and activity. The compound may act by modulating enzyme activity or interacting with receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the 2-methyl-benzyl and amino-acetic acid moieties.

    2-Methylbenzylamine: Contains the 2-methyl-benzyl group but does not have the cyclopropyl and amino-acetic acid components.

    Glycine: The simplest amino acid, which is a part of the [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid structure.

Uniqueness

This compound is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both cyclopropyl and 2-methyl-benzyl groups, along with the amino-acetic acid moiety, makes it a versatile compound for various applications.

Biological Activity

[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its potential therapeutic applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a 2-methyl-benzyl amino group and an acetic acid moiety. This unique structure contributes to its biological activity by enhancing binding affinity to various molecular targets, influencing pharmacokinetics, and modulating biological responses.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Binding : The compound interacts with serotonin receptors, particularly the 5-HT2C receptor, exhibiting selectivity that may contribute to antipsychotic effects. Studies indicate that similar compounds demonstrate functional selectivity in Gq signaling pathways, which are crucial for neurotransmission and mood regulation .
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions such as diabetes or obesity.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest strong activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
  • Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting a possible role for this compound in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key observations include:

Structural FeatureEffect on Activity
Cyclopropyl GroupEnhances binding affinity to receptors
Benzyl SubstituentModulates pharmacokinetic properties
Acetic Acid MoietyFacilitates interaction with biological macromolecules

Research indicates that modifications to these structural elements can significantly influence the compound's potency and selectivity against specific targets .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of structurally similar compounds, reporting MIC values ranging from 4.69 to 22.9 µM against various bacterial strains. This positions this compound as a candidate for further development in antimicrobial therapies .
  • Anticancer Activity : In vitro studies on related cyclopropyl compounds have shown promising results against cancer cell lines, suggesting that this compound may share similar properties. Specific assays demonstrated significant inhibition rates across multiple cancer types, highlighting its potential as an anticancer agent .
  • Neuropharmacological Effects : Research focusing on the neuropharmacological aspects of cyclopropyl derivatives has revealed their potential as selective serotonin receptor modulators. This could lead to advancements in treating psychiatric disorders through targeted therapies .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-[cyclopropyl-[(2-methylphenyl)methyl]amino]acetic acid

InChI

InChI=1S/C13H17NO2/c1-10-4-2-3-5-11(10)8-14(9-13(15)16)12-6-7-12/h2-5,12H,6-9H2,1H3,(H,15,16)

InChI Key

OYJVYSQGLLMCJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(CC(=O)O)C2CC2

Origin of Product

United States

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